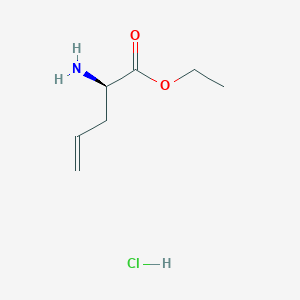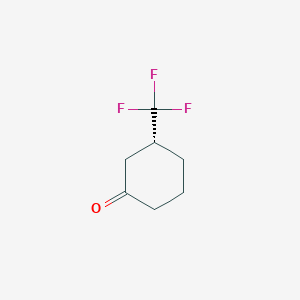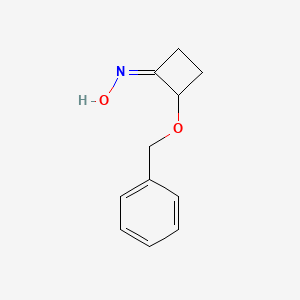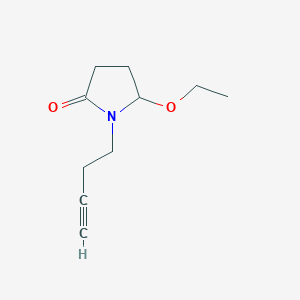
3-Hydroxy-cyclooctanecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-cyclooctanecarboxylic acid methyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclooctane, featuring a hydroxyl group and a carboxylic acid ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-cyclooctanecarboxylic acid methyl ester typically involves the esterification of 3-Hydroxy-cyclooctanecarboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
- Dissolve 3-Hydroxy-cyclooctanecarboxylic acid in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Neutralize the reaction mixture with a base such as sodium bicarbonate.
- Extract the ester with an organic solvent like diethyl ether.
- Purify the product by distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acid resins can be used to facilitate the esterification reaction under milder conditions, reducing the need for extensive purification steps.
化学反応の分析
Types of Reactions: 3-Hydroxy-cyclooctanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Ketocyclooctanecarboxylic acid methyl ester or 3-Hydroxy-cyclooctanecarboxylic acid.
Reduction: 3-Hydroxy-cyclooctanol.
Substitution: Various ethers or esters depending on the substituent used.
科学的研究の応用
3-Hydroxy-cyclooctanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-cyclooctanecarboxylic acid methyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Cyclooctanecarboxylic acid methyl ester: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-cyclohexanecarboxylic acid methyl ester: Has a smaller ring size, affecting its steric and electronic properties.
3-Hydroxy-cyclooctanecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, influencing its solubility and reactivity.
Uniqueness: 3-Hydroxy-cyclooctanecarboxylic acid methyl ester is unique due to its combination of a hydroxyl group and a cyclooctane ring, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
特性
IUPAC Name |
methyl 3-hydroxycyclooctane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)8-5-3-2-4-6-9(11)7-8/h8-9,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQBDFZRGHAIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide](/img/structure/B8184922.png)




![1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one](/img/structure/B8184971.png)
![2-(8-Hydroxymethyl-1,4-dioxa-spiro[4.5]dec-8-yl)-ethanol](/img/structure/B8184974.png)




![(NE)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B8184998.png)


